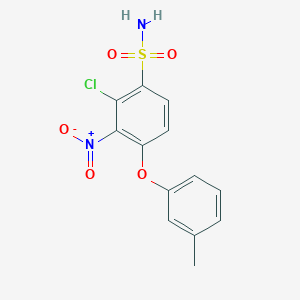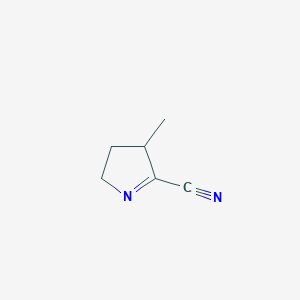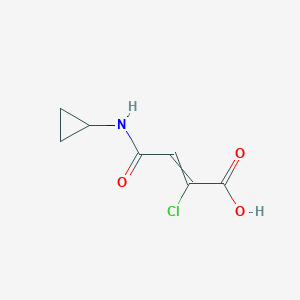
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that combines a chloro group, a cyclopropylamino group, and a 4-oxobut-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor, such as an acyl chloride or an ester.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the 4-oxobut-2-enoic acid moiety: This can be synthesized through various methods, including the oxidation of a corresponding alcohol or the condensation of an aldehyde with a malonic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch synthesis: This involves the stepwise addition of reagents and careful control of reaction conditions to maximize yield and purity.
Continuous flow synthesis: This method allows for the continuous production of the compound, often resulting in higher efficiency and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, which can result in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:
2-Chloro-4-(methylamino)-4-oxobut-2-enoic acid: Similar structure but with a methylamino group instead of a cyclopropylamino group.
2-Bromo-4-(cyclopropylamino)-4-oxobut-2-enoic acid: Similar structure but with a bromo group instead of a chloro group.
Eigenschaften
CAS-Nummer |
89543-23-7 |
|---|---|
Molekularformel |
C7H8ClNO3 |
Molekulargewicht |
189.59 g/mol |
IUPAC-Name |
2-chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H8ClNO3/c8-5(7(11)12)3-6(10)9-4-1-2-4/h3-4H,1-2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
XVEZRFNNRQBNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C=C(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)
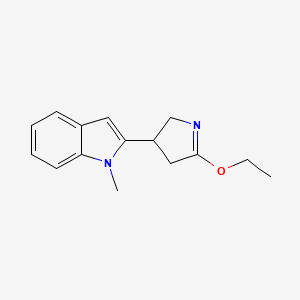
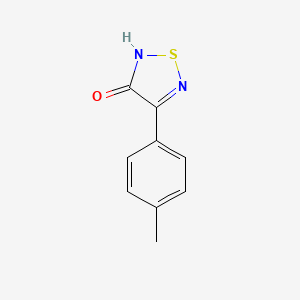
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)

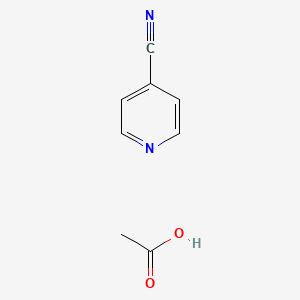
![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

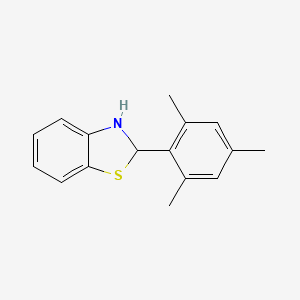
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
